(1-((3-Hydroxyadamantan-1-yl)glycyl)pyrrolidin-2-yl)boronic acid
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Overview
Description
Vildagliptin-Boronic Acid is a compound that combines the properties of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus, with boronic acid, known for its role in Suzuki-Miyaura coupling reactions. This hybrid compound aims to leverage the therapeutic benefits of vildagliptin while incorporating the versatile reactivity of boronic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin-Boronic Acid typically involves the coupling of vildagliptin with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of Vildagliptin-Boronic Acid would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Vildagliptin-Boronic Acid can undergo various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, Vildagliptin-Boronic Acid can be used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology
In biological research, the compound can be used to study the inhibition of DPP-4 and its effects on glucose metabolism. This can provide insights into the treatment of type 2 diabetes mellitus and other metabolic disorders.
Medicine
Medically, Vildagliptin-Boronic Acid holds potential as a therapeutic agent for managing type 2 diabetes mellitus. By inhibiting DPP-4, it can increase the levels of incretin hormones, thereby improving glycemic control.
Industry
In the industrial sector, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in various synthetic processes.
Mechanism of Action
Vildagliptin-Boronic Acid exerts its effects primarily through the inhibition of DPP-4. This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, Vildagliptin-Boronic Acid increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing glucagon release. This leads to improved glycemic control in patients with type 2 diabetes mellitus.
Comparison with Similar Compounds
Similar Compounds
Saxagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Sitagliptin: A widely used DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: Known for its high selectivity and long half-life.
Uniqueness
Vildagliptin-Boronic Acid stands out due to its incorporation of the boronic acid moiety, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound not only for therapeutic applications but also for research and industrial purposes.
Properties
IUPAC Name |
[1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidin-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O4/c20-14(19-3-1-2-13(19)17(22)23)9-18-15-5-11-4-12(6-15)8-16(21,7-11)10-15/h11-13,18,21-23H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCUDZZBVHLQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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